molecular formula C18H19NO3 B214155 N-(2,3-dihydro-1H-inden-5-yl)-3,4-dimethoxybenzamide

N-(2,3-dihydro-1H-inden-5-yl)-3,4-dimethoxybenzamide

カタログ番号 B214155
分子量: 297.3 g/mol
InChIキー: ACIVMQJIPCWESN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2,3-dihydro-1H-inden-5-yl)-3,4-dimethoxybenzamide, commonly known as CEP-1347, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. CEP-1347 was initially developed as a neuroprotective agent, but its mechanism of action and biochemical effects have also been investigated in other contexts.

作用機序

CEP-1347 exerts its neuroprotective effects through the inhibition of the c-Jun N-terminal kinase (JNK) pathway. JNK is a stress-activated protein kinase that is activated in response to a variety of cellular stresses, including oxidative stress and inflammation. Activation of JNK has been implicated in the pathogenesis of neurodegenerative diseases and ischemic stroke. CEP-1347 inhibits JNK by binding to the ATP-binding pocket of the kinase domain, thereby preventing its activation.
Biochemical and Physiological Effects:
In addition to its neuroprotective effects, CEP-1347 has been shown to have other biochemical and physiological effects. For example, CEP-1347 has been shown to inhibit the growth of cancer cells in vitro and in vivo, possibly through its effects on the JNK pathway. CEP-1347 has also been shown to have anti-inflammatory effects in animal models of inflammatory diseases.

実験室実験の利点と制限

One advantage of CEP-1347 is its specificity for the JNK pathway, which allows for targeted inhibition of this pathway without affecting other signaling pathways. However, one limitation of CEP-1347 is its relatively low potency, which may limit its efficacy in some applications.

将来の方向性

There are several potential future directions for research on CEP-1347. One area of interest is the potential use of CEP-1347 in combination with other therapeutic agents, such as antioxidants or anti-inflammatory drugs, to enhance its neuroprotective effects. Another area of interest is the development of more potent JNK inhibitors that may be more effective than CEP-1347 in certain applications. Finally, further studies are needed to fully elucidate the biochemical and physiological effects of CEP-1347 in different contexts.

合成法

The synthesis of CEP-1347 involves several steps, including the condensation of 2,3-dihydro-1H-inden-5-amine with 3,4-dimethoxybenzoyl chloride, followed by reduction and purification. The final product is a white crystalline solid that is soluble in organic solvents.

科学的研究の応用

CEP-1347 has been studied extensively for its potential therapeutic applications in a variety of conditions, including Parkinson's disease, Alzheimer's disease, and ischemic stroke. In preclinical studies, CEP-1347 has been shown to protect neurons from oxidative stress and reduce inflammation, both of which are implicated in the pathogenesis of these conditions.

特性

製品名

N-(2,3-dihydro-1H-inden-5-yl)-3,4-dimethoxybenzamide

分子式

C18H19NO3

分子量

297.3 g/mol

IUPAC名

N-(2,3-dihydro-1H-inden-5-yl)-3,4-dimethoxybenzamide

InChI

InChI=1S/C18H19NO3/c1-21-16-9-7-14(11-17(16)22-2)18(20)19-15-8-6-12-4-3-5-13(12)10-15/h6-11H,3-5H2,1-2H3,(H,19,20)

InChIキー

ACIVMQJIPCWESN-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC3=C(CCC3)C=C2)OC

正規SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC3=C(CCC3)C=C2)OC

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。